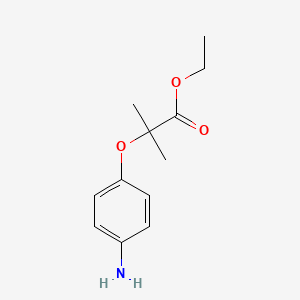![molecular formula C11H14N4O3 B2812488 3-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid CAS No. 1401319-31-0](/img/structure/B2812488.png)
3-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid” is a chemical compound with a molecular weight of 250.26 . The IUPAC name for this compound is the same as the common name .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N4O3/c1-7(2)18-10-5-3-8-12-13-9(15(8)14-10)4-6-11(16)17/h3,5,7H,4,6H2,1-2H3,(H,16,17) . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 250.26 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Antibacterial Activity of 1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives, including compounds similar to 3-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid, have been recognized for their promising broad-spectrum antibacterial activity. A study highlighted that 1,2,4-triazole and its hybrids are potent inhibitors against bacterial pathogens like Staphylococcus aureus. The compounds demonstrate inhibition by targeting DNA gyrase, topoisomerase IV, and other bacterial proteins, showing potential as novel anti-S. aureus agents (Li & Zhang, 2021).
Reactivity and Applications of 1,2,4-Triazole Derivatives
The reactivity and applications of 1,2,4-triazole derivatives have been a topic of interest in recent years. One review discussed the high antioxidant and antiradical activity of 1,2,4-triazoles-3-thiones, indicating their potential in pharmacological applications and as a comparison to biogenic amino acids like cysteine (Kaplaushenko, 2019).
Patent Review and Biological Activities
A comprehensive patent review between 2008 and 2011 on 1,2,4-triazole derivatives revealed a surge in interest for these compounds due to their diverse biological activities. These activities range from anti-inflammatory to antimicrobial and antiviral, suggesting the versatility of these compounds in medicinal chemistry (Ferreira et al., 2013).
Physico-chemical Properties and Industrial Applications
The study of the physico-chemical properties of 1,2,4-triazole derivatives has indicated their broad industrial applications, including in pharmaceuticals, agriculture, and as corrosion inhibitors. The research suggests these derivatives are low in toxicity and possess properties valuable in various industrial sectors (Parchenko, 2019).
Optical Sensors and Drug Synthesis
The synthesis and application of heterocyclic compounds like 1,2,4-triazoles in the development of optical sensors and drug synthesis have been extensively reviewed. These compounds have been identified as crucial in the creation of novel drug candidates, indicating the potential for future advancements in medicinal chemistry and drug development (Tan & Ozadali Sari, 2020).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit remarkable affinity for bacterial dna gyrase . DNA gyrase and topoisomerase IV are type II topoisomerases present in bacteria, playing crucial roles in the replication, transcription, and recombination of bacterial cell DNA .
Mode of Action
Similar compounds have been found to inhibit dna gyrase and topoisomerase iv . These enzymes are essential for bacterial DNA replication, and their inhibition can lead to the cessation of bacterial growth.
Biochemical Pathways
By inhibiting dna gyrase and topoisomerase iv, the compound could potentially disrupt bacterial dna replication and transcription , leading to downstream effects such as the inhibition of bacterial growth.
Result of Action
The inhibition of dna gyrase and topoisomerase iv could potentially lead to the cessation of bacterial growth .
properties
IUPAC Name |
3-(6-propan-2-yloxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c1-7(2)18-10-5-3-8-12-13-9(15(8)14-10)4-6-11(16)17/h3,5,7H,4,6H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHJVGFSFHWRHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NN2C(=NN=C2CCC(=O)O)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


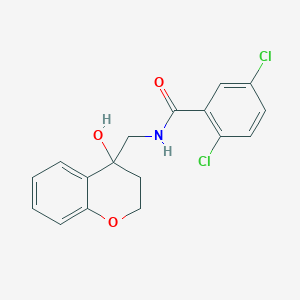
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2812407.png)
![7-Methylbenzo[d][1,2,3]thiadiazole](/img/structure/B2812408.png)
![4-(2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2812410.png)
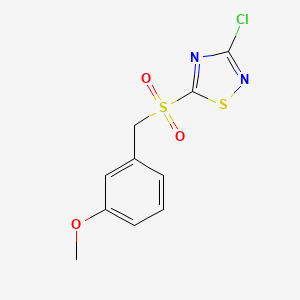
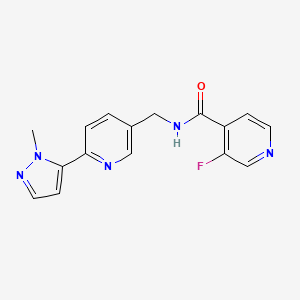


![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxochromene-3-carboxamide](/img/structure/B2812419.png)
![4-(2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2812420.png)
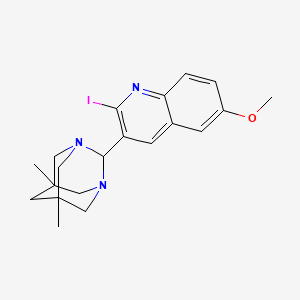
![6-Cyclopropyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2812426.png)
